4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one
Description
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Properties
IUPAC Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-15-12-13-18(14-17(15)3)23-26-24(31-28-23)22-19-9-5-6-10-20(19)25(30)29(27-22)21-11-7-4-8-16(21)2/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNBRCLTUBIGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one is a compound of significant interest due to its potential biological activities. This compound belongs to the class of phthalazinones, which are known for diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.
- CAS Number : 1325306-36-2
- Molecular Formula : C18H14N4O2
- Molecular Weight : 318.33 g/mol
- Structure : The compound features a phthalazinone core substituted with a 1,2,4-oxadiazole moiety and dimethylphenyl groups.
Anticancer Properties
Research has demonstrated that derivatives of phthalazinone exhibit promising anticancer activities. For instance:
- A study highlighted that certain phthalazinone derivatives showed significant anti-proliferative effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involved the induction of apoptosis and cell cycle arrest, linked to the upregulation of p53 and caspase 3 expression while downregulating cyclin-dependent kinase 1 (cdk1) .
Antimicrobial Activity
Phthalazine derivatives have also been noted for their antimicrobial properties. They have been investigated for their effectiveness against a range of pathogens, showcasing their potential as therapeutic agents in infectious diseases .
Other Pharmacological Activities
The biological spectrum of phthalazinones extends beyond anticancer and antimicrobial effects. They have been reported to possess:
- Antidiabetic : Some derivatives have shown efficacy in lowering blood glucose levels.
- Anti-inflammatory : Inhibition of pro-inflammatory mediators has been observed.
- Antihypertensive : Certain compounds help in managing blood pressure levels .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of phthalazinone derivatives. Modifications at the C4 position and substitutions on the phenyl rings significantly influence their pharmacological profiles. The presence of electron-donating or withdrawing groups can enhance or diminish activity against specific targets .
Case Study 1: Anticancer Activity
In a recent study focusing on novel phthalazinone derivatives, researchers synthesized compounds that demonstrated selective cytotoxicity against cancer cells while sparing normal fibroblasts. The study utilized molecular docking to predict interactions with key cancer-related proteins .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of related compounds, revealing effective inhibition against both Gram-positive and Gram-negative bacteria. The findings suggest that structural modifications can lead to enhanced activity against resistant strains .
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